DSPE-PEG8-Mal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG8-Mal involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated by reacting it with maleic anhydride to form PEG-maleimide.
Conjugation with DSPE: The activated PEG-maleimide is then conjugated with DSPE under mild conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG8-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups. This reactivity makes it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.
Major Products
The major products formed from these reactions are thiol-conjugated derivatives of this compound, which are used in various bioconjugation and drug delivery applications .
Scientific Research Applications
DSPE-PEG8-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: It is used to form liposomes that can encapsulate therapeutic agents, enhancing their stability and targeting specific tissues.
Nanoparticle Functionalization: It is used to functionalize nanoparticles for improved biocompatibility and targeted delivery.
Vaccine Development: This compound is employed in the development of vaccines by enabling the display of antigens on liposomes.
Mechanism of Action
The mechanism of action of DSPE-PEG8-Mal involves its ability to form stable liposomes and its reactivity with thiol groups. The DSPE component integrates into lipid bilayers, while the PEG component provides steric stabilization, enhancing the circulation time of liposomes in the bloodstream. The maleimide group reacts with thiol groups on biomolecules, allowing for specific and stable conjugation .
Comparison with Similar Compounds
DSPE-PEG8-Mal can be compared with other similar compounds such as DSPE-PEG2000-Maleimide and DSPE-PEG5000-Maleimide. These compounds differ in the length of the PEG chain, which affects their solubility and biocompatibility:
DSPE-PEG2000-Maleimide: Has a shorter PEG chain, resulting in lower solubility but higher stability in certain applications.
DSPE-PEG5000-Maleimide: Has a longer PEG chain, providing higher solubility and extended circulation time in the bloodstream.
The uniqueness of this compound lies in its optimal balance between solubility and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73)/t59-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVJCKBUSIFBB-OBEXFZABSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H119N2O19P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1251.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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